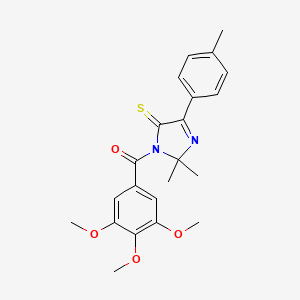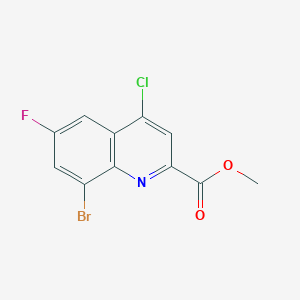
N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a complex organic compound that features both indole and pyridazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the synthesis of the pyridazine ring. The final step involves coupling these two moieties through an amide bond formation.
Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Pyridazine Synthesis: The pyridazine ring can be formed through the reaction of hydrazine with a diketone, followed by cyclization.
Coupling Reaction: The final step involves the formation of the amide bond between the indole and pyridazine derivatives. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer and neurological disorders.
Industry: Potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the pyridazine ring can modulate biological pathways. These interactions can lead to changes in cellular processes, such as apoptosis or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-methylpyridazin-1(6H)-yl)propanamide: Similar structure but with a methyl group instead of a phenyl group.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-ethylpyridazin-1(6H)-yl)propanamide: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is unique due to the presence of both indole and pyridazine moieties, which can confer distinct biological activities and chemical reactivity compared to its analogs. The phenyl group in the pyridazine ring can also enhance its interaction with certain biological targets, making it a valuable compound for drug development.
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-16(27-22(28)12-11-20(26-27)17-7-3-2-4-8-17)23(29)24-14-13-18-15-25-21-10-6-5-9-19(18)21/h2-12,15-16,25H,13-14H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICHHZWLULKNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CNC2=CC=CC=C21)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Chlorophenyl)methoxy]imidazolidine-2,4,5-trione](/img/structure/B2691442.png)

![1-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}piperidine-3-carboxamide](/img/structure/B2691446.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2691447.png)
![5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2691448.png)



![3-(2,5-dimethylbenzenesulfonyl)-N-(2-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2691454.png)
![5-[(2,4-Difluorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2691455.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2691457.png)

